4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one

CAS No.:

Cat. No.: VC15848747

Molecular Formula: C12H18N4O2

Molecular Weight: 250.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N4O2 |

|---|---|

| Molecular Weight | 250.30 g/mol |

| IUPAC Name | 4-tert-butyl-2-(3-oxopiperazin-1-yl)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C12H18N4O2/c1-12(2,3)8-6-9(17)15-11(14-8)16-5-4-13-10(18)7-16/h6H,4-5,7H2,1-3H3,(H,13,18)(H,14,15,17) |

| Standard InChI Key | FLHBMFFXFYRXSQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC(=O)NC(=N1)N2CCNC(=O)C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

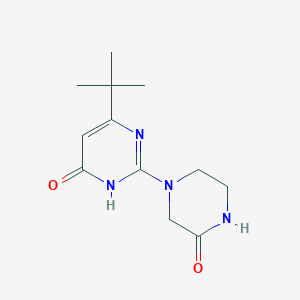

4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one is identified by the CAS registry number 1355173-21-5 . Its molecular structure consists of a pyrimidine ring with a hydroxyl group at position 6 and a tert-butyl group at position 4, connected to a piperazin-2-one ring via a nitrogen atom at position 2 of the pyrimidine (Figure 1). The SMILES notation (CC(C)(C)c1cc(=O)[nH]c(N2CCNC(=O)C2)n1) highlights the tert-butyl substituent (CC(C)(C)), the hydroxypyrimidine ring (c1cc(=O)[nH]c), and the piperazin-2-one moiety (N2CCNC(=O)C2) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₄O₂ |

| Molecular Weight | 250.30 g/mol |

| CAS Number | 1355173-21-5 |

| SMILES | CC(C)(C)c1cc(=O)[nH]c(N2CCNC(=O)C2)n1 |

Structural Uniqueness

The compound’s tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the hydroxyl group on the pyrimidine ring introduces hydrogen-bonding capability, critical for interactions with biological targets . The piperazin-2-one ring, a lactam derivative of piperazine, confers conformational rigidity compared to non-cyclic piperazine analogs .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one likely follows a nucleophilic aromatic substitution strategy, analogous to methods described for related pyrimidine-piperazine derivatives . A proposed route involves:

-

Preparation of 2-chloro-4-(tert-butyl)-6-hydroxypyrimidine: Starting from 4-(tert-butyl)-6-hydroxypyrimidin-2-ol, chlorination using phosphorus oxychloride (POCl₃) introduces a leaving group at position 2 .

-

Nucleophilic substitution with piperazin-2-one: Reacting the chlorinated pyrimidine with piperazin-2-one in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide) facilitates displacement of the chloride .

Optimization Challenges

Key challenges include regioselectivity during chlorination and minimizing lactam ring opening under basic conditions. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include ν(O-H) at ~3200 cm⁻¹ (hydroxyl), ν(C=O) at ~1680 cm⁻¹ (lactam), and ν(C=N) at ~1600 cm⁻¹ (pyrimidine) .

-

NMR: ¹H NMR would show a singlet for the tert-butyl group (δ 1.30 ppm), a downfield-shifted hydroxyl proton (δ 10–12 ppm), and distinct signals for the piperazin-2-one protons .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Selected Analogs

Structure-Activity Relationships

-

Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in the PubChem compound increases lipophilicity and metabolic stability but reduces solubility compared to the hydroxyl group in the target compound .

-

Lactam vs. Sulfonamide: Replacing the sulfonamide group in with a lactam (piperazin-2-one) reduces hydrogen-bond acceptor capacity, potentially altering target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume